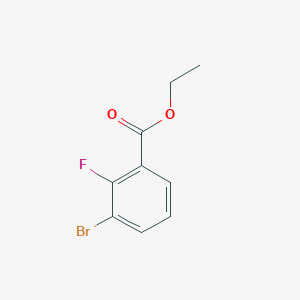

Ethyl 3-bromo-2-fluorobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-bromo-2-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO2/c1-2-13-9(12)6-4-3-5-7(10)8(6)11/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQNWAVFXHZEZKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50591175 | |

| Record name | Ethyl 3-bromo-2-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

334792-76-6 | |

| Record name | Ethyl 3-bromo-2-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-bromo-2-fluorobenzoate: Properties, Synthesis, and Applications

Introduction: A Versatile Halogenated Building Block

Ethyl 3-bromo-2-fluorobenzoate is a synthetically valuable aromatic compound characterized by a unique substitution pattern on the benzene ring. With a bromine atom, a fluorine atom, and an ethyl ester group strategically positioned, this molecule serves as a highly versatile intermediate in the fields of medicinal chemistry, agrochemical synthesis, and materials science. The presence of multiple, distinct reactive sites—the C-Br bond amenable to cross-coupling, the activating/directing effects of the fluorine atom, and the ester functionality for further modification—allows for its precise incorporation into complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, synthesis, spectroscopic characterization, and core applications, offering field-proven insights for researchers and drug development professionals.

Section 1: Core Physicochemical and Structural Properties

The fundamental properties of this compound dictate its handling, reactivity, and analytical profile. These characteristics are summarized in the table below. The combination of a lipophilic aromatic ring and an ester group results in a moderate predicted octanol-water partition coefficient (XLogP3) of 2.9, suggesting good solubility in common organic solvents.[1]

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 334792-76-6 | [1] |

| Molecular Formula | C₉H₈BrFO₂ | [1] |

| Molecular Weight | 247.06 g/mol | [1] |

| Appearance | Colorless Liquid | N/A |

| SMILES | CCOC(=O)C1=C(C(=CC=C1)Br)F | [1] |

| XLogP3 | 2.9 | [1] |

| Topological Polar Surface Area | 26.3 Ų | [1] |

Section 2: Synthesis, Handling, and Storage

Synthetic Pathway: Esterification of the Carboxylic Acid Precursor

This compound is most commonly prepared via the esterification of its parent carboxylic acid, 3-bromo-2-fluorobenzoic acid. This precursor can be synthesized through methods such as the ortho-lithiation of 1-bromo-2-fluorobenzene followed by quenching with carbon dioxide. The subsequent esterification is a standard and high-yielding transformation.

Experimental Protocol: Fischer Esterification

This protocol describes a representative Fischer esterification for the synthesis of this compound from its corresponding carboxylic acid.

Materials:

-

3-bromo-2-fluorobenzoic acid (1.0 equiv)

-

Anhydrous Ethanol (EtOH, ~20-fold excess)

-

Concentrated Sulfuric Acid (H₂SO₄, catalytic, ~0.05 equiv)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-bromo-2-fluorobenzoic acid and anhydrous ethanol.

-

Acid Catalysis: While stirring, carefully add the catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

-

Work-up: Cool the mixture to room temperature. Reduce the volume of ethanol using a rotary evaporator.

-

Extraction: Dilute the residue with DCM or EtOAc and transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated NaHCO₃ solution (caution: CO₂ evolution) until the effervescence ceases, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product, if necessary, can be purified by vacuum distillation or column chromatography on silica gel.

Safety, Handling, and Storage

As with related halogenated aromatic esters, appropriate safety precautions are essential.

-

Personal Protective Equipment (PPE): Wear safety glasses or goggles, a lab coat, and chemical-resistant gloves.[2][3] All handling should be performed in a well-ventilated area or a chemical fume hood.[2][4]

-

First Aid:

-

Storage: Store in a cool, dry, and well-ventilated place away from heat and sources of ignition.[3][4][7] Keep the container tightly closed.[3]

Section 3: Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region (approx. 7.0-8.2 ppm), corresponding to the three protons on the benzene ring. The ethyl group will present as a characteristic quartet (CH₂) around 4.4 ppm and a triplet (CH₃) around 1.4 ppm. The ortho-fluorine atom will introduce complex splitting patterns (coupling) to the adjacent aromatic protons.

-

¹³C NMR: The carbon spectrum will display nine unique signals. Key expected resonances include the carbonyl carbon (~164 ppm), the carbons of the ethyl group (~62 ppm for O-CH₂ and ~14 ppm for CH₃), and six distinct aromatic carbon signals. The signals for carbons bonded to or near the fluorine atom will appear as doublets due to C-F coupling. The carbon atom directly bonded to bromine (C3) will be significantly shielded compared to its non-brominated counterpart.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by several key absorptions. A strong, sharp peak around 1720-1740 cm⁻¹ is characteristic of the C=O (ester carbonyl) stretch.[11] The 1250-1300 cm⁻¹ region will feature a strong C-O stretching band. Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while C-F and C-Br stretching vibrations are expected in the fingerprint region, typically around 1000-1200 cm⁻¹ and 500-650 cm⁻¹ , respectively.

Mass Spectrometry (MS)

Under Electron Ionization (EI), the mass spectrum will show a characteristic molecular ion peak cluster due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). Therefore, two peaks of nearly equal intensity at m/z = 246 and m/z = 248 are expected.[10] Key fragmentation pathways would likely involve the loss of the ethoxy group (-•OCH₂CH₃) to give a [M-45]⁺ fragment (m/z 199/201) and subsequent loss of carbon monoxide to yield a [M-45-28]⁺ fragment (m/z 171/173).[10][12]

Section 4: Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of its C-Br bond, making it an excellent substrate for palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly for the synthesis of biaryls.[13][14] this compound readily participates in these reactions, where the C-Br bond is coupled with an organoboron species (e.g., a boronic acid or boronic ester) in the presence of a palladium catalyst and a base.[15] The reactivity of aryl bromides in this transformation is generally high, allowing for mild reaction conditions and broad functional group tolerance.[14]

The catalytic cycle, a cornerstone of organometallic chemistry, illustrates the mechanism.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Workflow Protocol: Suzuki-Miyaura Coupling

This protocol provides a general, robust method for coupling this compound with a generic arylboronic acid.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic Acid (1.2-1.5 equiv)

-

Palladium(II) Acetate [Pd(OAc)₂] (0.01-0.05 equiv) or Pd₂(dba)₃ (0.01-0.03 equiv)[16]

-

Phosphine Ligand (e.g., SPhos, XPhos, PPh₃) (2-4 mol% relative to Pd)

-

Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equiv)[13]

-

Solvent: Dioxane, Toluene, or DMF, often with a small amount of water[14][15]

Procedure:

-

Inert Atmosphere: To a flame-dried Schlenk flask or reaction vial, add the palladium catalyst, phosphine ligand, and base under an inert atmosphere (Nitrogen or Argon).

-

Reagent Addition: Add this compound and the arylboronic acid to the flask.

-

Solvent Addition: Add the degassed solvent system via syringe.

-

Reaction: Heat the mixture with vigorous stirring at 80-110 °C. The reaction is typically complete within 2-24 hours. Monitor by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Extraction: Wash the filtrate with water and brine.

-

Purification: Dry the organic phase, concentrate, and purify the residue by column chromatography to isolate the desired biaryl product.

Section 5: Applications in Drug Discovery and Materials Science

The structural motif provided by this compound is prevalent in numerous biologically active molecules. The strategic placement of fluorine can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.

-

Pharmaceutical Intermediates: Halogenated benzoic acids and their esters are critical building blocks in pharmaceutical synthesis. For instance, the parent acid, 3-Bromo-2-fluorobenzoic acid, is a known key intermediate in the synthesis of Dabrafenib, a BRAF kinase inhibitor used in cancer therapy. This highlights the industrial relevance of this structural class.

-

Agrochemicals: Similar to pharmaceuticals, the development of new pesticides and herbicides relies on the synthesis of complex organic molecules, where halogenated aromatics often play a crucial role in modulating biological activity and environmental persistence.

-

Materials Science: Biaryl structures, readily synthesized from this intermediate via Suzuki coupling, are foundational to developing organic light-emitting diodes (OLEDs), liquid crystals, and specialty polymers.

Conclusion

This compound is a high-value chemical intermediate whose utility is defined by its trifunctional nature. A comprehensive understanding of its physical properties, synthetic routes, and reactivity profile is crucial for its effective application. Its role as a substrate in robust and versatile C-C bond-forming reactions, particularly the Suzuki-Miyaura coupling, cements its importance as a go-to building block for chemists in both academic and industrial research, empowering the synthesis of the next generation of pharmaceuticals, agrochemicals, and advanced materials.

References

-

A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. (2025). ResearchGate. [Link]

-

Simple Amine/Pd(OAc)2-Catalyzed Suzuki Coupling Reactions of Aryl Bromides under Mild Aerobic Conditions. (n.d.). ACS Publications. [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). National Institutes of Health. [Link]

-

Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. (n.d.). ACS Publications. [Link]

-

ETHYL BENZOATE FOR SYNTHESIS MSDS. (2016). Loba Chemie. [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

-

This compound. (n.d.). PubChem. [Link]

-

Ethyl 3-bromobenzoate. (n.d.). PubChem. [Link]

-

material safety data sheet - ethyl benzoate 99%. (n.d.). ScienceLab.com. [Link]

-

Ethyl 3-bromo-5-(tert-butyl)-2-fluorobenzoate. (n.d.). PubChem. [Link]

-

Benzoic acid, 4-bromo-, ethyl ester. (n.d.). NIST WebBook. [Link]

-

Propanoic acid, 3-bromo-2-oxo-, ethyl ester. (n.d.). NIST WebBook. [Link]

-

Ethyl 3-bromo-2-fluoro-6-methylbenzoate. (n.d.). PubChemLite. [Link]

-

Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. (n.d.). National Institutes of Health. [Link]

Sources

- 1. This compound | C9H8BrFO2 | CID 17832538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. fishersci.com [fishersci.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 8. ETHYL 3-BROMOBENZOATE(24398-88-7) 13C NMR spectrum [chemicalbook.com]

- 9. ETHYL 3-BROMOBENZOATE(24398-88-7) 1H NMR [m.chemicalbook.com]

- 10. Ethyl 3-bromobenzoate | C9H9BrO2 | CID 90488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. ETHYL 3-BROMOBENZOATE(24398-88-7) IR Spectrum [chemicalbook.com]

- 12. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Yoneda Labs [yonedalabs.com]

- 15. researchgate.net [researchgate.net]

- 16. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 3-bromo-2-fluorobenzoate (CAS No. 334792-76-6)

Abstract

Ethyl 3-bromo-2-fluorobenzoate is a versatile trifunctional aromatic building block of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring an ester, a bromine atom, and a fluorine atom, provides multiple reaction sites for orthogonal chemical modifications. This guide offers a comprehensive technical overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its role as a key intermediate in the construction of complex molecular architectures. By synthesizing data from established chemical literature and supplier technical sheets, this document aims to serve as a practical resource for scientists leveraging this compound in their research and development endeavors.

Core Molecular Profile and Physicochemical Properties

This compound, registered under CAS number 334792-76-6, is a halogenated aromatic ester.[1][2] The strategic placement of the bromo and fluoro substituents on the benzene ring, ortho and meta to the ethyl ester group respectively, imparts a unique reactivity profile that is highly valuable in synthetic chemistry.

Chemical Structure

The structure combines a reactive bromine atom, ideal for cross-coupling reactions, a deactivating but ortho,para-directing fluorine atom, and an ester group that can be further functionalized.

Caption: Chemical structure of this compound.

Physicochemical Data

The physical and chemical properties of this compound are summarized below. It typically presents as a colorless liquid.[3]

| Property | Value | Source |

| CAS Number | 334792-76-6 | [1][2][4] |

| Molecular Formula | C₉H₈BrFO₂ | [1][2] |

| Molecular Weight | 247.06 g/mol | [2][3][5] |

| Appearance | Colorless Liquid | [3] |

| Purity | Typically ≥97.5% | [3][4] |

| SMILES | CCOC(=O)C1=C(C(=CC=C1)Br)F | [2][5] |

| InChIKey | GQNWAVFXHZEZKP-UHFFFAOYSA-N | [5] |

Synthesis and Manufacturing

The most direct and common laboratory-scale synthesis of this compound is the esterification of its corresponding carboxylic acid, 3-bromo-2-fluorobenzoic acid (CAS 161957-56-8).[6] This precursor is commercially available and can be synthesized through methods such as the lithiation and subsequent carboxylation of 1-bromo-2-fluorobenzene.[6]

Synthetic Workflow: Fischer Esterification

The Fischer esterification is a robust and acid-catalyzed reaction that is well-suited for this transformation. The causality behind this choice lies in the simplicity of the procedure, the use of inexpensive reagents (ethanol and a strong acid catalyst), and the ease of product purification.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 3-bromo-2-fluorobenzoic acid (1.0 eq).

-

Reagent Addition: Add an excess of absolute ethanol (e.g., 10-20 eq), which serves as both the reactant and the solvent.

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

-

Heating: Heat the mixture to reflux and maintain for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Quenching & Workup: Cool the reaction mixture to room temperature. Slowly pour the mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: If necessary, purify the crude oil via flash column chromatography on silica gel to obtain the pure this compound.

Chemical Reactivity and Synthetic Utility

The utility of this compound as a synthetic intermediate stems from its capacity to undergo a variety of selective transformations at its three functional sites. It is primarily employed in cross-coupling reactions to construct complex organic frameworks.[3]

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is the most reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions.[3][7] This allows for the facile introduction of aryl, heteroaryl, alkyl, or amino groups at the C3 position.

Expert Insight: The choice of a Suzuki-Miyaura coupling is often preferred in drug discovery campaigns due to the mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[8][9]

Caption: Schematic of a Suzuki-Miyaura cross-coupling reaction.

Nucleophilic Aromatic Substitution (SNAr)

While less common than electrophilic aromatic substitution, aryl halides with electron-withdrawing substituents can undergo nucleophilic aromatic substitution (SNAr).[10][11] In this compound, the ester group is moderately electron-withdrawing. The fluorine atom, being more electronegative and a better leaving group in SNAr than bromine under certain conditions, can be displaced by strong nucleophiles. The reaction is favored when the nucleophile attacks the carbon bearing the fluorine, as the resulting negative charge in the Meisenheimer intermediate can be stabilized by the adjacent ester group.[10][11]

Ester Group Transformations

The ethyl ester provides another handle for diversification.

-

Hydrolysis: Saponification with a base (e.g., NaOH, LiOH) followed by acidic workup will yield the parent 3-bromo-2-fluorobenzoic acid, which can be useful for creating amide bonds using peptide coupling reagents.

-

Amidation: Direct conversion to amides can be achieved by heating with an amine, sometimes requiring a catalyst.

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial building block. Its structure is valuable for introducing halogenated aromatic moieties into larger molecules.[3] These moieties are often used to modulate the pharmacological properties of a drug candidate, such as metabolic stability, binding affinity, and lipophilicity.

-

Pharmaceuticals: It is a precursor in the synthesis of bioactive compounds and potential drug candidates for various diseases.[2][3] For instance, related structures like 3-bromo-2-fluorobenzoic acid are used in the synthesis of BRAF kinase inhibitors like Dabrafenib, which are used in targeted cancer therapies.[6]

-

Agrochemicals: The compound is also utilized in the development of new agrochemicals.[3]

-

Materials Science: Halogenated aromatic compounds are precursors for organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety protocols must be followed. Users should consult the latest Safety Data Sheet (SDS) from their supplier before handling.

-

Hazards: While specific GHS classifications can vary by supplier, related compounds are often classified as causing skin and serious eye irritation.[12] Inhalation of vapors or mists should be avoided.[13]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[12][14] All handling should be performed in a well-ventilated area or a chemical fume hood.[13]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13] Keep away from heat, sparks, and open flames.[13]

Conclusion

This compound (CAS 334792-76-6) is a high-value synthetic intermediate whose strategic design enables a wide range of chemical transformations. Its utility in palladium-catalyzed cross-coupling reactions makes it a cornerstone building block for constructing biaryl and other complex structures prevalent in modern drug discovery and materials science. A thorough understanding of its reactivity, guided by the principles outlined in this document, allows researchers to effectively harness its synthetic potential.

References

-

MySkinRecipes. This compound. [Link]

-

ResearchGate. how to synthesis ethyl 4-bromo-3,5-diethoxy-2-fluorobenzoate?[Link]

-

Autech Industry Co.,Limited. Exploring Mthis compound: Properties and Applications. [Link]

-

Autech Industry Co.,Limited. 3-Bromo-2-fluorobenzoic Acid: Comprehensive Overview and Applications. [Link]

-

PubChem. Ethyl 3-bromobenzoate. [Link]

-

PubChem. This compound. [Link]

-

PubChem. Ethyl 3-bromo-5-(tert-butyl)-2-fluorobenzoate. [Link]

-

LookChem. 3-Bromo-2-fluorobenzoic acid methyl ester. [Link]

-

OpenStax adaptation. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition. [Link]

-

Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. [Link]

-

National Institutes of Health. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

Sources

- 1. file.chemscene.com [file.chemscene.com]

- 2. QCC Tour | Virtual tour generated by Panotour [qcc.edu]

- 3. This compound [myskinrecipes.com]

- 4. aksci.com [aksci.com]

- 5. This compound | C9H8BrFO2 | CID 17832538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. innospk.com [innospk.com]

- 8. benchchem.com [benchchem.com]

- 9. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. fishersci.com [fishersci.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. cdhfinechemical.com [cdhfinechemical.com]

Ethyl 3-bromo-2-fluorobenzoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-bromo-2-fluorobenzoate is a strategically important building block in the field of organic synthesis, with significant applications in the pharmaceutical and agrochemical industries.[1] Its unique trifunctional aromatic core, featuring an ester, a bromine atom, and a fluorine atom, provides a versatile scaffold for the construction of complex molecular architectures. The presence and positioning of these functional groups allow for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of novel bioactive compounds.[2][3] This guide offers a comprehensive overview of the structure, synthesis, and key applications of this compound, tailored for professionals in research and development.

Molecular Structure and Physicochemical Properties

The chemical identity and physical characteristics of a compound are fundamental to its application in synthesis. This compound's utility is deeply rooted in its specific arrangement of atoms and the resultant properties.

Structural Analysis

This compound has the molecular formula C9H8BrFO2.[4] The structure consists of a benzene ring substituted with a bromine atom at the 3-position, a fluorine atom at the 2-position, and an ethyl ester group at the 1-position. This substitution pattern is crucial as the electronic effects of the halogens significantly influence the reactivity of the aromatic ring and the ester functionality. The electron-withdrawing nature of the fluorine atom, for instance, can enhance the electrophilicity of the ring, while the bromine atom serves as an excellent leaving group in various cross-coupling reactions.

Caption: Structure of this compound

Physicochemical Data

The physical properties of this compound are essential for its handling, purification, and use in reactions.

| Property | Value |

| Molecular Weight | 247.06 g/mol [4] |

| Appearance | Colorless Liquid[1] |

| Boiling Point | 130-131 °C at 12 mmHg |

| Density | 1.431 g/mL at 25 °C |

| Refractive Index | n20/D 1.541 |

| CAS Number | 334792-76-6[4] |

Table 1. Physicochemical Properties of this compound.

Synthesis of this compound

The preparation of this compound is a multi-step process that requires careful control of reaction conditions. A common and effective synthetic route starts from 3-amino-2-fluorobenzoic acid.

Synthetic Pathway Overview

The synthesis can be logically divided into two main stages:

-

Diazotization and Sandmeyer Reaction: Conversion of the amino group of 3-amino-2-fluorobenzoic acid into a bromine atom.

-

Fischer Esterification: Esterification of the resulting 3-bromo-2-fluorobenzoic acid to yield the final ethyl ester product.

Caption: Synthetic pathway to this compound.

Mechanistic Insights

2.2.1. The Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a method to replace an amino group with a halide via a diazonium salt intermediate.[5] This reaction proceeds through a radical-nucleophilic aromatic substitution mechanism.[6][7] The key steps are:

-

Diazotization: The primary aromatic amine (3-amino-2-fluorobenzoic acid) reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid like HBr) to form a diazonium salt.[7]

-

Electron Transfer: Copper(I) bromide acts as a catalyst, initiating a single electron transfer to the diazonium salt.[8] This results in the formation of an aryl radical and the release of nitrogen gas.[6]

-

Halogen Transfer: The aryl radical then abstracts a bromine atom from a copper(II) bromide species, regenerating the copper(I) catalyst and forming the desired 3-bromo-2-fluorobenzoic acid.[6]

2.2.2. Fischer Esterification

Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[9] The reaction is an equilibrium process, and to achieve a high yield, the equilibrium must be shifted towards the products.[10][11] This is typically accomplished by using an excess of the alcohol or by removing the water formed during the reaction.[12] The mechanism involves:

-

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

-

Nucleophilic Attack: The alcohol acts as a nucleophile and attacks the protonated carbonyl carbon.

-

Proton Transfer and Water Elimination: A proton is transferred from the attacking alcohol to one of the hydroxyl groups, which is then eliminated as water.

-

Deprotonation: The final step is the deprotonation of the carbonyl oxygen to yield the ester and regenerate the acid catalyst.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Bromo-2-fluorobenzoic Acid via Sandmeyer Reaction

-

Diazotization:

-

In a well-ventilated fume hood, dissolve 3-amino-2-fluorobenzoic acid (1 equivalent) in a mixture of 48% hydrobromic acid and water at 0-5 °C.[13][14]

-

Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C.

-

Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate flask, dissolve copper(I) bromide (0.2 equivalents) in 48% hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Vigorous nitrogen evolution will be observed.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Pour the reaction mixture into water and extract with a suitable organic solvent, such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-bromo-2-fluorobenzoic acid.

-

Step 2: Synthesis of this compound via Fischer Esterification

-

Esterification:

-

Combine the crude 3-bromo-2-fluorobenzoic acid with an excess of absolute ethanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture and remove the excess ethanol under reduced pressure.

-

-

Work-up and Purification:

-

Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

-

Caption: Experimental workflow for the synthesis.

Applications in Research and Development

This compound is a highly sought-after intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of both bromo and fluoro substituents makes it a valuable precursor for introducing halogenated aromatic moieties into larger, more complex molecules.[1]

Cross-Coupling Reactions

The bromine atom in this compound is particularly amenable to various transition-metal-catalyzed cross-coupling reactions, such as:

-

Suzuki Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds.

-

Heck Coupling: Reaction with alkenes to form substituted alkenes.

-

Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.

-

Buchwald-Hartwig Amination: Reaction with amines to form N-aryl compounds.

These reactions allow for the modular construction of a wide array of complex organic molecules from this single building block.

Role in Drug Discovery

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable building block in modern organic synthesis. Its efficient preparation via a two-step sequence involving a Sandmeyer reaction and Fischer esterification makes it readily accessible. The strategic placement of its functional groups allows for a diverse range of chemical transformations, particularly in the realm of cross-coupling reactions. These features have established this compound as a key intermediate in the development of new pharmaceuticals and agrochemicals, and its importance in the field is likely to continue to grow.

References

Sources

- 1. This compound [myskinrecipes.com]

- 2. QCC Tour | Virtual tour generated by Panotour [qcc.edu]

- 3. innospk.com [innospk.com]

- 4. This compound | C9H8BrFO2 | CID 17832538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]

- 8. byjus.com [byjus.com]

- 9. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 10. byjus.com [byjus.com]

- 11. Fischer Esterification [organic-chemistry.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 3-Amino-2-fluorobenzoic acid | 914223-43-1 [chemicalbook.com]

- 14. 3-Amino-2-fluorobenzoic acid | C7H6FNO2 | CID 23094343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. nbinno.com [nbinno.com]

- 17. Ethyl 3-bromo-5-(tert-butyl)-2-fluorobenzoate | C13H16BrFO2 | CID 177684968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. 3-Amino-2-fluorobenzoic acid [oakwoodchemical.com]

- 22. ETHYL 3-BROMOBENZOATE(24398-88-7) 1H NMR spectrum [chemicalbook.com]

- 23. 1131040-49-7|Ethyl 2-bromo-3-fluorobenzoate|BLD Pharm [bldpharm.com]

- 24. orgsyn.org [orgsyn.org]

- 25. 914223-43-1|3-Amino-2-fluorobenzoic acid|BLD Pharm [bldpharm.com]

- 26. 23233-33-2|Ethyl 3-bromo-4-fluorobenzoate|BLD Pharm [bldpharm.com]

- 27. CN111018740B - Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google Patents [patents.google.com]

- 28. US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid - Google Patents [patents.google.com]

- 29. 1338979-46-6|Ethyl 3-amino-5-bromo-2-fluorobenzoate|BLD Pharm [bldpharm.com]

- 30. 206551-41-9|Mthis compound|BLD Pharm [bldpharm.com]

- 31. ethyl 2-broMo-3-fluorobenzoate | 1131040-49-7 [chemicalbook.com]

A Technical Guide to the Spectroscopic Profile of Ethyl 3-bromo-2-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Molecular Structure and Key Features

Ethyl 3-bromo-2-fluorobenzoate (C₉H₈BrFO₂) has a molecular weight of 247.06 g/mol .[2] Its structure consists of a benzene ring substituted with a bromine atom, a fluorine atom, and an ethyl ester group. The relative positions of these substituents—bromo at position 3 and fluoro at position 2 with respect to the ethyl carboxylate group—create a unique electronic and steric environment that is reflected in its spectroscopic signatures.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is a powerful tool for elucidating the proton environment of a molecule. For this compound, the spectrum is predicted to show distinct signals for the aromatic protons and the ethyl group protons. The chemical shifts and coupling patterns are influenced by the electronegativity of the fluorine and bromine atoms and the anisotropic effect of the benzene ring.

Experimental Protocol for ¹H NMR Data Acquisition

A standard protocol for acquiring a ¹H NMR spectrum of a similar compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 3-4 seconds.

-

Spectral Width: 0-12 ppm.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

Predicted ¹H NMR Data and Interpretation

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| Ethyl -CH₃ | 1.42 | triplet (t) | J = 7.1 |

| Ethyl -CH₂- | 4.41 | quartet (q) | J = 7.1 |

| Aromatic H-4 | 7.75 | doublet of doublets (dd) | J = 7.8, 1.5 |

| Aromatic H-5 | 7.18 | triplet (t) | J = 7.8 |

| Aromatic H-6 | 7.85 | doublet of doublets (dd) | J = 7.8, 1.5 |

-

Ethyl Group: The ethyl group protons give rise to a characteristic triplet for the methyl group (-CH₃) and a quartet for the methylene group (-CH₂-). The downfield shift of the methylene protons is due to the deshielding effect of the adjacent oxygen atom of the ester group.

-

Aromatic Protons: The three aromatic protons will appear in the range of 7.0-8.0 ppm. The presence of the electron-withdrawing fluorine and bromine atoms, as well as the ester group, causes these protons to be shifted downfield. The fluorine atom will also introduce additional splitting (H-F coupling). The proton at C-6 will be the most downfield due to the combined deshielding effects of the adjacent ester group and the ortho-fluorine. The proton at C-4 will be deshielded by the adjacent bromine, and the proton at C-5 will be the most upfield of the aromatic signals.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum of this compound is predicted to show nine distinct signals, corresponding to the nine carbon atoms in the molecule.

Experimental Protocol for ¹³C NMR Data Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).

-

Number of Scans: 512-2048 scans, due to the lower natural abundance of ¹³C.

-

Relaxation Delay: 2 seconds.

-

Spectral Width: 0-200 ppm.

-

-

Data Processing: Similar to ¹H NMR, apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Predicted ¹³C NMR Data and Interpretation

| Carbon | Predicted Chemical Shift (ppm) |

| Ethyl -C H₃ | 14.1 |

| Ethyl -C H₂- | 62.1 |

| Aromatic C -Br | 122.5 (d, J(C-F) ≈ 4 Hz) |

| Aromatic C -F | 160.1 (d, J(C-F) ≈ 250 Hz) |

| Aromatic C -COOEt | 129.8 (d, J(C-F) ≈ 15 Hz) |

| Aromatic C -4 | 135.2 |

| Aromatic C -5 | 125.4 (d, J(C-F) ≈ 3 Hz) |

| Aromatic C -6 | 130.9 |

| Carbonyl C =O | 163.8 |

-

Ethyl Group: The methyl and methylene carbons of the ethyl group appear at the most upfield region of the spectrum.

-

Aromatic Carbons: The aromatic carbons resonate between 120-165 ppm. The carbon attached to the fluorine atom (C-2) will show a large one-bond carbon-fluorine coupling constant (¹J(C-F)) and will be the most downfield of the ring carbons due to the high electronegativity of fluorine. The other aromatic carbons will also exhibit smaller C-F couplings. The carbon attached to the bromine (C-3) will be shifted upfield relative to an unsubstituted carbon due to the "heavy atom effect".

-

Carbonyl Carbon: The ester carbonyl carbon will appear at the most downfield region of the spectrum, typically around 164 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the C=O of the ester, the C-O bonds, the aromatic C=C bonds, and the C-H bonds.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two KBr or NaCl plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with KBr powder and pressing it into a disk.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond | Functional Group |

| 3100-3000 | C-H stretch | Aromatic |

| 2980-2850 | C-H stretch | Aliphatic (Ethyl) |

| 1735-1715 | C=O stretch | Ester |

| 1600-1450 | C=C stretch | Aromatic ring |

| 1300-1000 | C-O stretch | Ester |

| ~1250 | C-F stretch | Aryl fluoride |

| ~700-550 | C-Br stretch | Aryl bromide |

The most prominent peak will be the strong C=O stretching vibration of the ester group. The presence of both C-F and C-Br stretches in the fingerprint region provides further confirmation of the structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum is expected to show the molecular ion peak and several characteristic fragment ions.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization Method: Electron Ionization (EI) is a common method for this type of molecule.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.

Predicted Fragmentation Pattern

The molecular ion peak [M]⁺ should be observed at m/z 246 and 248 with an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).

Caption: Predicted major fragmentation pathways for this compound.

-

Loss of the ethoxy group (-OCH₂CH₃): This would result in a fragment ion at m/z 201/203.

-

Loss of the entire ester group (-COOCH₂CH₃): This would lead to a fragment at m/z 173/175.

-

Loss of the bromine atom (-Br): This would give a fragment ion at m/z 167.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic analysis of this compound. The interpretations of the predicted ¹H NMR, ¹³C NMR, IR, and MS data are based on fundamental principles of spectroscopy and comparison with analogous compounds. This information is invaluable for researchers in confirming the identity and purity of this important synthetic intermediate, thereby ensuring the integrity of their subsequent research and development activities.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link][2]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

NMRDB.org. Predict ¹H and ¹³C NMR spectra. [Link]

-

NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

Sources

A Technical Guide to the Reactivity of the C-Br Bond in Ethyl 3-bromo-2-fluorobenzoate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 3-bromo-2-fluorobenzoate is a versatile and highly valuable building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] Its synthetic utility is primarily dictated by the reactivity of its carbon-bromine (C-Br) bond, which is strategically influenced by the adjacent ortho-fluoro and meta-ester substituents. This guide provides an in-depth analysis of the electronic and steric factors governing the C-Br bond's reactivity and offers a comprehensive overview of its key transformations. We present field-proven, step-by-step protocols for critical reactions, including palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), nucleophilic aromatic substitution, and metal-halogen exchange, supported by mechanistic insights and visual diagrams to empower researchers in their synthetic endeavors.

Introduction and Strategic Importance

This compound, with CAS number 334792-76-6, is a substituted aromatic compound whose structure offers a unique convergence of reactive sites.[2] The presence of three distinct functionalities—a bromine atom, a fluorine atom, and an ethyl ester group—on the benzene ring makes it a powerful intermediate for constructing complex molecular architectures.[1][3]

The C-Br bond serves as the primary handle for introducing molecular diversity. Its reactivity is finely tuned by the electronic interplay of its neighbors:

-

Ortho-Fluoro Group: The highly electronegative fluorine atom exerts a strong -I (negative inductive) effect, which polarizes the C-F and adjacent C-C bonds, making the aromatic ring more electron-deficient and activating it towards certain transformations.

-

Meta-Ester Group: The ethyl carboxylate group is a moderate electron-withdrawing group (-M and -I effects), further decreasing electron density on the ring and influencing regioselectivity in substitution reactions.

This electronic landscape makes the bromine atom an excellent leaving group in a variety of powerful bond-forming reactions, which are the focus of this guide.

Physicochemical Properties

A clear understanding of the physical properties of a reagent is critical for safe handling and effective experimental design.

| Property | Value | Reference |

| Molecular Formula | C₉H₈BrFO₂ | --INVALID-LINK--[2] |

| Molecular Weight | 247.06 g/mol | --INVALID-LINK--[2] |

| Appearance | Colorless Liquid | --INVALID-LINK--[1] |

| Boiling Point | ~255 °C (Predicted) | --INVALID-LINK-- |

| Density | ~1.58 g/cm³ (Predicted) | --INVALID-LINK-- |

Key Synthetic Transformations at the C-Br Locus

The C-Br bond is the most versatile reaction site on the molecule, primarily undergoing transformations that form new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry and represent the most common application for this compound. The electron-deficient nature of the aromatic ring facilitates the initial oxidative addition step, which is often rate-limiting in these catalytic cycles.

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds by coupling an organoboron species with an organic halide.

Causality of Experimental Choices:

-

Catalyst: Pd(PPh₃)₄ is a reliable, commercially available Pd(0) catalyst that is effective for a wide range of aryl bromides.

-

Base: Potassium carbonate is a moderately strong inorganic base, sufficient to facilitate the transmetalation step by activating the boronic acid. It is preferred for its low cost and compatibility with many functional groups.

-

Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is crucial. The organic solvent solubilizes the aryl halide and catalyst, while water is necessary to dissolve the inorganic base and facilitate the boronate complex formation.

Experimental Protocol: Synthesis of Ethyl 2-fluoro-3-phenylbenzoate

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).[4]

-

Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).[4]

-

Evacuate the flask and backfill with inert gas three times.[4]

-

Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.[4]

-

Heat the mixture to 80-90 °C and stir vigorously for 3-6 hours, monitoring by TLC.

-

Upon completion, cool the reaction to room temperature, dilute with water (20 mL), and extract with ethyl acetate (3 x 25 mL).[4]

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired biaryl product.

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, a critical transformation for synthesizing conjugated systems.[5]

Causality of Experimental Choices:

-

Catalyst System: This reaction typically requires a dual-catalyst system. A palladium(0) complex, such as Pd(PPh₃)₂Cl₂, is the primary catalyst for the main cycle.[5] Copper(I) iodide (CuI) acts as a co-catalyst, which reacts with the alkyne to form a more reactive copper(I) acetylide intermediate, accelerating the transmetalation step.[5]

-

Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is essential. It serves both to neutralize the H-X acid formed during the reaction and to act as a solvent.

-

Ligands: Bulky, electron-rich phosphine ligands can enhance catalyst activity and stability, particularly for less reactive aryl halides.[6][7]

Experimental Protocol: Synthesis of Ethyl 2-fluoro-3-(phenylethynyl)benzoate

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

-

Evacuate and backfill the flask with inert gas three times.

-

Add anhydrous THF or toluene (10 mL) followed by triethylamine (3.0 mmol, 3.0 equiv).

-

Add phenylacetylene (1.1 mmol, 1.1 equiv) dropwise via syringe.

-

Stir the reaction at room temperature or with gentle heating (40-50 °C) for 4-12 hours, monitoring by TLC.

-

Upon completion, filter the mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

-

Concentrate the filtrate and partition the residue between water and ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate.

-

Purify by silica gel column chromatography.

Caption: Interdependent catalytic cycles of the Sonogashira coupling.

This reaction is a powerful method for forming C-N bonds, coupling aryl halides with amines. It is particularly important in medicinal chemistry for synthesizing aniline derivatives.

Causality of Experimental Choices:

-

Catalyst/Ligand: The choice of ligand is critical for success. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, t-BuXPhos) are often required to promote the reductive elimination step, which can be challenging for C-N bond formation.[8] A palladium precatalyst is often used for convenience and stability.

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or cesium carbonate is necessary to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle.[8]

-

Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are standard to prevent side reactions with the strong base and reactive intermediates.[8]

Experimental Protocol: Synthesis of Ethyl 3-(diphenylamino)-2-fluorobenzoate

-

In a glovebox or under a strictly inert atmosphere, charge a dry Schlenk tube with Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), a suitable ligand like XPhos (0.036 mmol, 3.6 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

-

Add this compound (1.0 mmol, 1.0 equiv) and diphenylamine (1.2 mmol, 1.2 equiv).

-

Add anhydrous toluene (5 mL) via syringe.

-

Seal the tube and heat the mixture to 100-110 °C for 12-24 hours.

-

After cooling, quench the reaction with saturated aqueous NH₄Cl.

-

Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify the product via silica gel column chromatography.

Nucleophilic Aromatic Substitution (S_NAr)

While less common for aryl bromides compared to chlorides or fluorides, the S_NAr reaction is feasible on this substrate under forcing conditions, thanks to the activating effects of the ortho-fluoro and meta-ester groups. The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer complex.[9]

Causality of Experimental Choices:

-

Nucleophile: Strong nucleophiles, such as alkoxides (NaOR) or amides (NaNH₂), are required to attack the electron-deficient ring.

-

Solvent: Polar aprotic solvents like DMSO or DMF are ideal as they can stabilize the charged Meisenheimer intermediate without protonating the nucleophile.

-

Temperature: Elevated temperatures are typically necessary to overcome the activation energy for the initial nucleophilic attack.

Experimental Protocol: Reaction with Sodium Methoxide

-

To a solution of this compound (1.0 mmol) in anhydrous DMSO (5 mL), add sodium methoxide (1.5 mmol, 1.5 equiv).

-

Heat the reaction mixture to 120-150 °C in a sealed vessel.

-

Monitor the reaction progress by GC-MS or LC-MS.

-

Upon completion, cool the mixture, pour it into ice-water, and neutralize with dilute HCl.

-

Extract the product with diethyl ether or ethyl acetate.

-

Wash the organic phase with water and brine, dry, and concentrate.

-

Purify by chromatography.

Caption: Mechanism for Nucleophilic Aromatic Substitution (SNAr).

Metal-Halogen Exchange

This reaction converts the C-Br bond into a C-metal bond (typically C-Li or C-Mg), transforming the electrophilic carbon into a potent nucleophile.[10][11] This "umpolung" (reactivity reversal) is exceptionally useful for forming bonds with electrophiles like CO₂, aldehydes, or ketones.

Causality of Experimental Choices:

-

Reagent: An alkyllithium reagent like n-butyllithium (n-BuLi) is commonly used for bromine-lithium exchange.[11] Grignard reagents like i-PrMgCl can also be effective and may offer different selectivity or functional group tolerance.[12][13]

-

Temperature: Cryogenic temperatures (-78 °C) are critical to prevent side reactions.[14] The generated aryllithium species is highly reactive and can attack the ester group of another molecule or undergo other undesired pathways if the temperature rises.

-

Solvent: Anhydrous ethereal solvents like THF or diethyl ether are required to stabilize the organometallic intermediate.

Experimental Protocol: Lithiation and Quench with CO₂

-

Dissolve this compound (1.0 mmol) in anhydrous THF (10 mL) in a flame-dried, three-neck flask under argon.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 mmol, 1.1 equiv, as a solution in hexanes) dropwise over 10 minutes. The solution may change color.

-

Stir the mixture at -78 °C for 30-60 minutes to ensure complete exchange.

-

Quench the reaction by bubbling dry CO₂ gas through the solution or by pouring the mixture over crushed dry ice.

-

Allow the mixture to warm to room temperature, then quench with saturated aqueous NH₄Cl.

-

Acidify with 1M HCl and extract with ethyl acetate.

-

Dry the organic layer over Na₂SO₄, concentrate, and purify the resulting carboxylic acid.

Caption: Workflow for Metal-Halogen Exchange and Electrophilic Quench.

Conclusion

This compound is a powerful synthetic intermediate due to the well-defined and versatile reactivity of its C-Br bond. The electronic influence of the ortho-fluoro and meta-ester groups facilitates a wide range of transformations, most notably palladium-catalyzed cross-coupling reactions. By understanding the principles and protocols outlined in this guide, researchers can effectively leverage this building block to construct complex and novel molecules for applications in drug discovery, materials science, and beyond.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound | C9H8BrFO2 | CID 17832538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. innospk.com [innospk.com]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 11. ias.ac.in [ias.ac.in]

- 12. Regioselective Halogen-Metal Exchange Reaction of 3-Substituted 1,2-Dibromo Arenes: The Synthesis of 2-Substituted 5-Bromobenzoic Acids [organic-chemistry.org]

- 13. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. joss.tcnj.edu [joss.tcnj.edu]

The Ortho-Fluorine Effect: A Deep Dive into the Reactivity of Ethyl 3-bromo-2-fluorobenzoate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-bromo-2-fluorobenzoate is a deceptively simple aromatic building block whose synthetic utility is profoundly dictated by the nuanced interplay of its substituents. This technical guide moves beyond a surface-level description of its reactivity to provide a detailed, mechanism-centric analysis of the role the ortho-fluorine atom plays in modulating the molecule's behavior in key synthetic transformations. We will dissect the electronic and steric influences of fluorine, explaining the causality behind its activation of the aromatic ring towards nucleophilic substitution and its subtle modulation of organometallic cross-coupling reactions. This document is intended for chemical researchers and drug development professionals who leverage halogenated synthons to construct complex molecular architectures, offering field-proven insights and detailed experimental protocols.

Physicochemical and Spectroscopic Profile

Understanding the intrinsic properties of this compound is the foundation for predicting its reactivity. The molecule's key physical and chemical characteristics are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 334792-76-6 | [1] |

| Molecular Formula | C₉H₈BrFO₂ | [1] |

| Molecular Weight | 247.06 g/mol | [1] |

| Appearance | White to pale yellow solid/powder | [2][3] |

| Boiling Point | ~255-285 °C (Predicted) | [2][4] |

| Density | ~1.5 g/cm³ (Predicted) | [2][4] |

Spectroscopically, the molecule presents a unique signature. In ¹H NMR, one would expect to see the characteristic quartet and triplet of the ethyl ester group. The aromatic region would display complex splitting patterns for the three aromatic protons, with couplings to each other and to the ¹⁹F nucleus. In ¹³C NMR, the carbons would show splitting due to C-F coupling, with the carbon directly bonded to fluorine (C2) exhibiting the largest coupling constant.

The Defining Influence of the Ortho-Fluorine Atom

The reactivity of the title compound is not merely a sum of its parts; it is dominated by the fluorine atom's position at C2, ortho to both the bromine and the ethyl ester. This strategic placement imparts a unique electronic and steric profile to the molecule.

Potent Electronic Effects

Fluorine is the most electronegative element, and its electronic influence is twofold: a powerful, distance-dependent inductive electron-withdrawing effect (-I) and a weaker, resonance-based electron-donating effect (+M) due to its lone pairs.[5][6] In this compound, the ortho-fluorine's proximity to the reaction centers ensures the dominance of its inductive effect.

This strong -I effect polarizes the C-F bond, drawing electron density away from the aromatic ring.[7] This has two critical consequences:

-

Ring Activation: It lowers the electron density of the entire aromatic system, making it more electrophilic and thus more susceptible to attack by nucleophiles.[8][9]

-

Stabilization of Intermediates: It provides significant stabilization for anionic intermediates that form during the course of a reaction, a crucial factor in nucleophilic aromatic substitution.[10][11]

Caption: Dominant electronic influence of the ortho-fluorine atom.

Subtle Steric Contributions

While fluorine has a van der Waals radius (1.47 Å) only slightly larger than hydrogen (1.20 Å), its placement can introduce subtle steric hindrance.[6][12] In this molecule, the fluorine atom flanks the bromine atom, which can influence the approach of bulky reagents or catalysts during cross-coupling reactions. This steric demand, though modest, can be a factor in controlling atropisomerism in more complex derivatives.[13]

Fluorine-Modulated Reactivity: A Mechanistic Perspective

The electronic and steric properties conferred by the ortho-fluorine atom directly translate into a distinct reactivity profile, particularly in two major classes of reactions essential for drug development.

Nucleophilic Aromatic Substitution (SNAr)

Perhaps the most significant role of the ortho-fluorine is its profound activation of the C-Br bond towards nucleophilic aromatic substitution (SNAr). While bromide is a good leaving group, the rate-determining step in SNAr is typically the initial attack of the nucleophile on the aromatic ring to form a resonance-stabilized carbanion known as a Meisenheimer complex.[8][10]

The ortho-fluorine atom accelerates this crucial first step in two ways:

-

Inductive Activation: Its powerful electron-withdrawing nature makes the carbon atom attached to the bromine (C3) more electrophilic and thus a more favorable target for nucleophilic attack.[7]

-

Intermediate Stabilization: It effectively stabilizes the negative charge of the Meisenheimer complex through its inductive effect, lowering the activation energy of the rate-determining step.[10][11]

This explains the counter-intuitive observation in SNAr chemistry where aryl fluorides often react faster than aryl bromides or chlorides; the reaction rate is dictated by ring activation, not leaving group ability.[8][10] In our case, the fluorine is not the leaving group but the key activator.

Caption: SNAr mechanism highlighting fluorine's stabilizing role.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond serves as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds via palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination.[9][14] In these reactions, the bromine atom is the reactive site, undergoing oxidative addition to a Pd(0) catalyst to initiate the catalytic cycle.[15]

The ortho-fluorine atom exerts a more subtle influence here compared to SNAr:

-

Electronic Tuning: The electron-withdrawing nature of fluorine can make the oxidative addition step more favorable.

-

Steric Influence: The steric presence of the fluorine, adjacent to the site of catalysis, may influence the choice of phosphine ligand required for optimal catalytic activity, potentially favoring less bulky ligands to avoid steric clash.

These reactions are foundational for molecular elaboration, allowing for the strategic introduction of diverse functional groups.[16][17]

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Experimental Protocols: A Self-Validating Approach

The following protocols are provided as robust starting points for the synthetic manipulation of this compound. The causality for each step is explained to ensure reproducibility and understanding.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol describes a typical procedure for coupling this compound with an arylboronic acid.

Objective: To synthesize Ethyl 2-fluoro-3-phenylbenzoate.

Methodology:

-

Vessel Preparation: To an oven-dried Schlenk flask, add this compound (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).

-

Causality: An excess of the boronic acid and base is used to drive the reaction to completion. The flask must be dry to prevent deactivation of the catalyst and boronic acid decomposition.

-

-

Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (3-5 mol%), to the flask.

-

Causality: The phosphine-ligated palladium(0) species is the active catalyst required to initiate the cycle via oxidative addition.

-

-

Solvent and Degassing: Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water (4:1:1). Degas the resulting mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Causality: Degassing is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst. The aqueous component is often necessary to facilitate the dissolution of the base and aid in the transmetalation step.

-

-

Reaction: Heat the reaction mixture to 80-90 °C under a positive pressure of inert gas and monitor by TLC or LC-MS until the starting material is consumed.

-

Causality: Heating provides the necessary activation energy for the catalytic cycle to proceed at an efficient rate.

-

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Causality: The aqueous workup removes the inorganic base and salts.

-

-

Purification: Purify the crude residue by column chromatography on silica gel to yield the pure product.

-

Causality: Chromatography separates the desired product from unreacted starting materials, catalyst residues, and byproducts.

-

Protocol 2: Nucleophilic Aromatic Substitution with a Phenoxide

This protocol details a representative SNAr reaction using sodium phenoxide as the nucleophile.

Objective: To synthesize Ethyl 2-fluoro-3-phenoxybenzoate.

Methodology:

-

Nucleophile Preparation: In a separate flask, prepare sodium phenoxide by reacting phenol (1.1 eq.) with sodium hydride (1.1 eq.) in an anhydrous polar aprotic solvent like DMF or DMSO at 0 °C.

-

Causality: A strong base is required to deprotonate the phenol. Polar aprotic solvents are ideal for SNAr as they solvate the cation but not the nucleophile, enhancing its reactivity.

-

-

Reaction Setup: To a solution of this compound (1.0 eq.) in anhydrous DMF, add the freshly prepared sodium phenoxide solution.

-

Causality: The substrate is dissolved in the same type of solvent to ensure homogeneity.

-

-

Reaction: Heat the mixture to 100-120 °C and monitor by TLC or LC-MS.

-

Causality: SNAr reactions often require elevated temperatures to overcome the activation energy of the initial nucleophilic attack, even on an activated substrate.

-

-

Workup: After completion, cool the reaction and carefully quench with saturated aqueous ammonium chloride. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine.

-

Causality: The quench neutralizes any remaining base. The aqueous washes remove the DMF/DMSO solvent and inorganic salts.

-

-

Purification: Dry the organic layer, concentrate, and purify by column chromatography to isolate the target compound.

Conclusion: A Strategically Activated Building Block

This compound is a prime example of how a single, strategically placed atom can fundamentally govern the reactivity of a molecule. The ortho-fluorine atom acts as a powerful "activating handle," primarily through its potent inductive electron-withdrawing effect. This effect makes the aromatic ring highly susceptible to nucleophilic attack at the C-Br position, enabling efficient SNAr reactions. Simultaneously, the C-Br bond remains an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions, providing orthogonal synthetic pathways. For the medicinal chemist and process developer, understanding this fluorine-induced reactivity is key to unlocking the full potential of this versatile building block for the efficient construction of novel and complex molecular entities.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Exploring Mthis compound: Properties and Applications. [Link]

- Bayer AG. (1983). Preparation of 3-bromo-4-fluoro-benzoic acid. U.S.

-

ResearchGate. How to synthesis ethyl 4-bromo-3,5-diethoxy-2-fluorobenzoate?. [Link]

-

Acmec Biochemical. Ethyl 4-bromo-3-fluorobenzoate, 96%. [Link]

-

ResearchGate. The steric and electronic effects of aliphatic fluoroalkyl groups. [Link]

-

Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

-

Wu, X., et al. (2022). Palladium-Catalyzed Esterification of Aryl Fluorosulfates with Aryl Formates. Molecules, 27(19), 6296. [Link]

-

Chemistry Stack Exchange. Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. [Link]

-

Harvard DASH. Introduction of Fluorine and Fluorine-Containing Functional Groups. [Link]

-

ResearchGate. Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. [Link]

-

Ahrendt, K. A. (2021). Fluorine: A Very Special Element and Its Very Special Impacts on Chemistry. Organic Letters, 23(23), 8996–9001. [Link]

-

Van der Veken, P., et al. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic Chemistry, 107, 104560. [Link]

- CNIPA. (2020). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.

-

Arca, M., et al. (2018). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. Inorganics, 6(2), 52. [Link]

-

Wyzant. Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. [Link]

-

ResearchGate. Previous palladium-mediated cross-coupling reactions involving organoboron reagents, and our reaction design. [Link]

-

Angene. The Impact of Fluorine and Bromine in 2-Bromo-4-fluorobenzoic Acid for Synthesis. [Link]

-

Dalpozzo, R., & Bartolo, G. (2022). Chemical Aspects of Human and Environmental Overload with Fluorine. Biomolecules, 12(9), 1305. [Link]

-

Battilocchio, C., et al. (2018). Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)Aryl Fluorosulfates. The Journal of Organic Chemistry, 83(15), 8031–8040. [Link]

Sources

- 1. This compound | C9H8BrFO2 | CID 17832538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. innospk.com [innospk.com]

- 3. 206551-41-9 | 3-Bromo-2-fluorobenzoic acid methyl ester [fluoromart.com]

- 4. 1130165-74-0[Ethyl 4-bromo-3-fluorobenzoate 96%]- Jizhi Biochemical [acmec.com.cn]

- 5. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. wyzant.com [wyzant.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. nbinno.com [nbinno.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Palladium-Catalyzed Esterification of Aryl Fluorosulfates with Aryl Formates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Strategic Application of Ethyl 3-bromo-2-fluorobenzoate in Modern Medicinal Chemistry: A Technical Guide

Introduction: The Privileged Role of Fluorinated Scaffolds in Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties of the fluorine atom—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—collectively contribute to profound effects on a molecule's pharmacokinetic and pharmacodynamic profile. These effects can include enhanced metabolic stability, increased binding affinity, and altered lipophilicity, all of which are critical parameters in the optimization of drug candidates.

Within this context, Ethyl 3-bromo-2-fluorobenzoate has emerged as a particularly valuable and versatile building block.[1] Its trifunctional nature, possessing an ester for derivatization, a bromine atom for cross-coupling reactions, and a fluorine atom to impart the aforementioned benefits, makes it a powerful tool in the medicinal chemist's arsenal. This guide will provide an in-depth exploration of the potential applications of this compound, with a particular focus on its role in the synthesis of kinase inhibitors and its utility in foundational synthetic methodologies that are central to drug discovery programs.

Core Chemistry: Harnessing the Reactivity of this compound

The synthetic utility of this compound is primarily centered on the reactivity of its bromine substituent. This halogen serves as a versatile handle for the introduction of molecular complexity through a variety of palladium-catalyzed cross-coupling reactions. The two most significant of these transformations in the context of medicinal chemistry are the Suzuki-Miyaura coupling for the formation of carbon-carbon bonds and the Buchwald-Hartwig amination for the construction of carbon-nitrogen bonds.